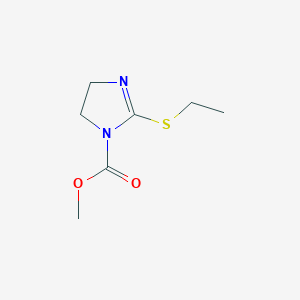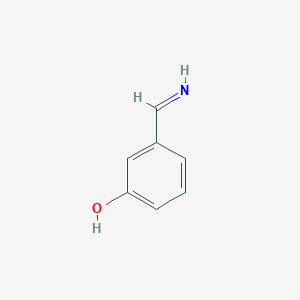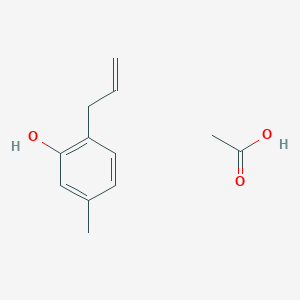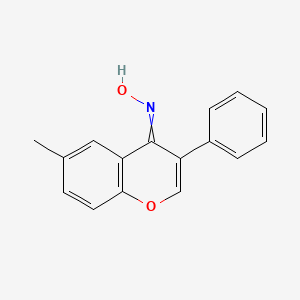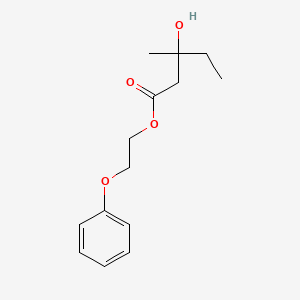
2-Phenoxyethyl 3-hydroxy-3-methylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxyethyl 3-hydroxy-3-methylpentanoate is an organic compound with the molecular formula C14H20O4 It is a derivative of pentanoic acid and is characterized by the presence of a phenoxyethyl group and a hydroxy-methylpentanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 3-hydroxy-3-methylpentanoate typically involves the esterification of 3-hydroxy-3-methylpentanoic acid with 2-phenoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or crystallization can further optimize the production process.
化学反応の分析
Types of Reactions
2-Phenoxyethyl 3-hydroxy-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-keto-3-methylpentanoic acid or 3-methylpentanoic acid.
Reduction: 2-Phenoxyethyl 3-hydroxy-3-methylpentanol.
Substitution: Various substituted phenoxyethyl derivatives depending on the nucleophile used.
科学的研究の応用
2-Phenoxyethyl 3-hydroxy-3-methylpentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Phenoxyethyl 3-hydroxy-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The phenoxyethyl group can interact with hydrophobic pockets in enzymes or receptors, while the hydroxy-methylpentanoate moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Hydroxy-3-methylpentanoic acid: A branched-chain fatty acid with similar structural features.
2-Phenoxyethanol: Shares the phenoxyethyl group but lacks the hydroxy-methylpentanoate moiety.
3-Hydroxy-3-methylpentanoic acid: Similar backbone but without the phenoxyethyl group.
Uniqueness
2-Phenoxyethyl 3-hydroxy-3-methylpentanoate is unique due to the combination of the phenoxyethyl group and the hydroxy-methylpentanoate moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
特性
CAS番号 |
60359-37-7 |
|---|---|
分子式 |
C14H20O4 |
分子量 |
252.31 g/mol |
IUPAC名 |
2-phenoxyethyl 3-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C14H20O4/c1-3-14(2,16)11-13(15)18-10-9-17-12-7-5-4-6-8-12/h4-8,16H,3,9-11H2,1-2H3 |
InChIキー |
TWLLZAFSCGRAKX-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CC(=O)OCCOC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)
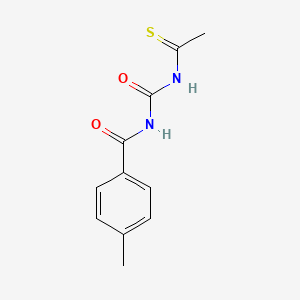
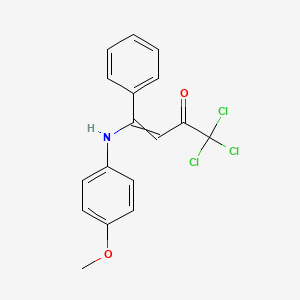
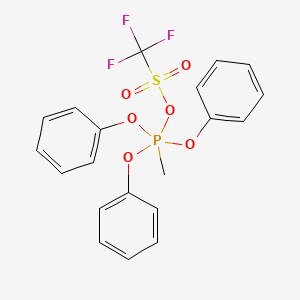
![5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14608715.png)
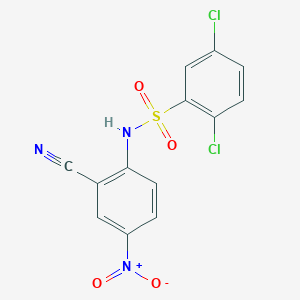
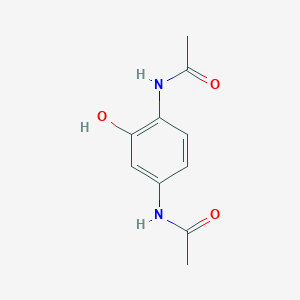
![1,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14608725.png)
![1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14608733.png)
![Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol](/img/structure/B14608740.png)
